N~1~,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine
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Overview
Description
N~1~,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two tert-butyl groups and three methyl groups attached to a benzene ring, along with two amine groups at the 1 and 3 positions. It is widely used in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine typically involves the reaction of 2,4,6-trimethylbenzene-1,3-diamine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the amine groups with tert-butyl groups .
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N~1~,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine involves its ability to donate electrons and stabilize free radicals. This property makes it an effective antioxidant. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound, thereby preventing oxidative damage to cells and tissues .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Known for its antioxidant properties and used in similar applications.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Used as a ligand in coordination chemistry and has similar stabilizing properties.
N,N-Di-tert-butylethylenediamine: Another compound with tert-butyl groups, used in various chemical reactions and as a stabilizer.
Uniqueness
N~1~,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine is unique due to its specific arrangement of tert-butyl and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. Its high stability and reactivity make it suitable for a wide range of applications in different fields .
Properties
CAS No. |
142448-82-6 |
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Molecular Formula |
C17H30N2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-N,3-N-ditert-butyl-2,4,6-trimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C17H30N2/c1-11-10-12(2)15(19-17(7,8)9)13(3)14(11)18-16(4,5)6/h10,18-19H,1-9H3 |
InChI Key |
DWOGGFQQVYPXFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(C)(C)C)C)NC(C)(C)C)C |
Origin of Product |
United States |
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